molecular formula C7H17NO B13210925 1-Amino-3,4-dimethylpentan-3-ol

1-Amino-3,4-dimethylpentan-3-ol

Cat. No.: B13210925
M. Wt: 131.22 g/mol
InChI Key: FDKNWBCQNVFZCC-UHFFFAOYSA-N
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Description

1-Amino-3,4-dimethylpentan-3-ol is an organic compound with the molecular formula C7H17NO. It is a colorless liquid with a distinctive amine-like odor. This compound is soluble in water and common organic solvents, making it versatile for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3,4-dimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with ammonia, followed by reduction with hydrogen in the presence of a catalyst . The reaction conditions typically include:

    Temperature: Room temperature

    Catalyst: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon)

    Solvent: An organic solvent such as ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure hydrogenation reactors is common to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,4-dimethylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Scientific Research Applications

1-Amino-3,4-dimethylpentan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3,4-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4,4-dimethylpentan-3-ol: Similar structure but with different substitution patterns.

    3-Amino-2,2-dimethylbutan-1-ol: Another compound with a similar backbone but different functional group positions.

Uniqueness

1-Amino-3,4-dimethylpentan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in both water and organic solvents, along with its reactivity, makes it a valuable compound for various applications .

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-amino-3,4-dimethylpentan-3-ol

InChI

InChI=1S/C7H17NO/c1-6(2)7(3,9)4-5-8/h6,9H,4-5,8H2,1-3H3

InChI Key

FDKNWBCQNVFZCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CCN)O

Origin of Product

United States

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